molecular formula C14H20N6O2 B13333004 1-ethyl-4-[(tetrahydro-2H-pyran-4-yl)amino]-1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrazide

1-ethyl-4-[(tetrahydro-2H-pyran-4-yl)amino]-1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrazide

Cat. No.: B13333004
M. Wt: 304.35 g/mol
InChI Key: KOPOGYKTDYQRII-UHFFFAOYSA-N
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Description

1-Ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the tetrahydro-2H-pyran-4-yl group: This step involves the reaction of the pyrazolo[3,4-b]pyridine intermediate with tetrahydro-2H-pyran-4-amine under suitable conditions.

    Ethylation and carbohydrazide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or amino groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

1-Ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

1-ethyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbohydrazide

InChI

InChI=1S/C14H20N6O2/c1-2-20-13-10(8-17-20)12(11(7-16-13)14(21)19-15)18-9-3-5-22-6-4-9/h7-9H,2-6,15H2,1H3,(H,16,18)(H,19,21)

InChI Key

KOPOGYKTDYQRII-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C(=O)NN

Origin of Product

United States

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